molecular formula C6H12N2OS B1416227 N-(2-carbamothioylethyl)-N-methylacetamide CAS No. 1019345-48-2

N-(2-carbamothioylethyl)-N-methylacetamide

Cat. No.: B1416227
CAS No.: 1019345-48-2
M. Wt: 160.24 g/mol
InChI Key: HLSDYDDIZHOADE-UHFFFAOYSA-N
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Description

N-(2-carbamothioylethyl)-N-methylacetamide is a synthetic compound known for its potential applications in various scientific fields. It is characterized by its molecular formula C6H12N2OS and a molecular weight of 160.24 g/mol. This compound is of interest due to its unique chemical structure and properties, which make it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamothioylethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloroethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamothioylethyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in anhydrous ether.

    Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like ethanol or methanol, often with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Thiocarbonyl-substituted derivatives

Scientific Research Applications

N-(2-carbamothioylethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamothioylethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamothioylethyl)-N-ethylacetamide
  • N-(2-carbamothioylethyl)-N-methylbenzamide
  • N-(2-carbamothioylethyl)-N-methylthiophene-2-carboxamide

Uniqueness

N-(2-carbamothioylethyl)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-(3-amino-3-sulfanylidenepropyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-5(9)8(2)4-3-6(7)10/h3-4H2,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDYDDIZHOADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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